molecular formula C12H22O5 B072075 Dibutyl malate CAS No. 1587-18-4

Dibutyl malate

Cat. No.: B072075
CAS No.: 1587-18-4
M. Wt: 246.3 g/mol
InChI Key: PDSCSYLDRHAHOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dibutyl malate (CAS 6280-99-5) is a diester of malic acid, characterized by the molecular formula C₁₂H₂₂O₅ and a molecular weight of 246.30 g/mol . It belongs to the β-hydroxy acid derivatives, featuring hydroxyl and carboxylic ester groups at the C2 and C3 positions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dibutyl malate can be synthesized through the esterification of malic acid with butanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of malic acid to this compound.

Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification of malic acid with butanol in the presence of a suitable catalyst. The reaction mixture is then subjected to distillation to separate the desired product from the reaction by-products and unreacted starting materials.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidation products, depending on the reaction conditions and the oxidizing agents used.

    Reduction: Reduction of this compound can lead to the formation of alcohol derivatives.

    Substitution: this compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed:

    Oxidation: Oxidation products may include carboxylic acids and aldehydes.

    Reduction: Reduction products are typically alcohols.

    Substitution: Substitution reactions can yield a variety of esters and other derivatives.

Scientific Research Applications

Plasticizer in Polymers

DBM is primarily used as a plasticizer in the production of flexible polyvinyl chloride (PVC) and other polymer materials. It improves the mechanical properties of these materials, making them more suitable for various applications, including films, coatings, and adhesives .

Compatibilizer in Polymer Blends

Research has shown that dibutyl maleate can act as a compatibilizer in blends of polypropylene and nylon 6. The incorporation of polypropylene-grafted-dibutyl maleate (PP-g-DBM) significantly enhances the mechanical properties of these blends by improving interfacial adhesion and reducing phase separation .

ApplicationDescription
PlasticizerEnhances flexibility and durability of PVC and other polymers
CompatibilizerImproves mechanical properties in polymer blends (e.g., PP/PA6)

Dermatitis Studies

DBM has been studied for its potential role in enhancing contact sensitization to various allergens. In animal models, it has been shown to increase the severity of dermatitis when combined with other sensitizing agents like fluorescein isothiocyanate (FITC). This suggests that DBM may act not only as a sensitizing agent itself but also enhance the effects of other haptens .

Osteogenic Potential

Recent studies have investigated the use of DBM in bone healing applications. In rabbit models, DBM demonstrated superior osteogenic potential when incorporated into scaffolds for bone repair, indicating its potential utility in regenerative medicine .

Biological ApplicationFindings
Dermatitis StudiesEnhances contact sensitization; linked to dermatitis cases in industry
Bone HealingShows osteogenic potential in animal models for bone repair applications

Environmental Impact

DBM has also been assessed for its environmental performance when used as an oxygenating agent in diesel fuel. Studies indicate that it can reduce particulate emissions and improve biodegradation compared to other fuel additives, highlighting its potential benefits for environmental sustainability .

Industrial Exposure

A notable case study reported instances of allergic dermatitis among workers at factories using DBM-containing adhesives. This underscores the need for careful handling and assessment of exposure risks associated with DBM in industrial settings .

Bone Healing Research

In a controlled study involving rabbits, DBM was tested for its efficacy in enhancing bone healing when used in conjunction with hydrogel scaffolds. The results indicated improved biomechanical strength and histological outcomes compared to controls .

Mechanism of Action

The mechanism of action of dibutyl malate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release malic acid and butanol, which can then participate in various biochemical pathways. The ester functional groups in this compound can also interact with enzymes and other proteins, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Malate Esters with Varied Alkyl Chains

Malate esters differ in alkyl chain length, influencing their physicochemical properties and interactions. For example:

  • Longer-chain dialkyl malates (e.g., diethylhexyl malate, C₁₆H₃₀O₅): Increased alkyl length improves oil solubility and skin penetration, making them preferred in cosmetic emulsions .

Key Findings :

  • A virtual screening study revealed that longer alkyl chains (e.g., C5) enhance enzyme-binding affinity due to hydrophobic interactions, whereas shorter chains (e.g., C1–C3) favor aqueous environments .
  • Dibutyl malate's intermediate chain length balances moderate hydrophobicity and biodegradability, though its metabolic pathways (hydrolysis to malic acid and butanol) require further toxicological validation .

Table 1: Alkyl Chain-Dependent Properties of Malate Esters

Compound Alkyl Chain Molecular Weight Solubility Key Applications
Dimethyl malate C1 148.12 Highly water-soluble Pharmaceuticals
This compound C4 246.30 2270 mg/L (water) Cosmetics
Diethylhexyl malate C8 302.41 Oil-soluble Skincare products

Maleate vs. Malate Esters

Dibutyl maleate (CAS 105-76-0), an isomer of this compound, substitutes malic acid with maleic acid, resulting in a conjugated double bond system . This structural difference significantly alters properties:

  • Reactivitiy : Maleate esters are more reactive due to the electron-deficient double bond, making them prone to polymerization (e.g., in plastics) .
  • Toxicity : Dibutyl maleate exhibits higher acute aquatic toxicity (LC₅₀ < 10 mg/L) compared to this compound, which lacks robust toxicity data .

Comparison with Phthalate and Sebacate Esters

Dibutyl phthalate (DBP) and dibutyl sebacate (DBS) are widely used diesters but differ in core acid structure:

  • Dibutyl phthalate : Aromatic backbone confers high stability but raises endocrine-disruption concerns. It dominated antifungal VOC mixtures (74.28% abundance) but faces regulatory restrictions .

Table 2: Key Differences Among Diesters

Compound Core Acid Molecular Weight Persistence Primary Use
This compound Malic 246.30 Moderate Cosmetics
Dibutyl maleate Maleic 228.28 High (reactivity) Plastics
Dibutyl phthalate Phthalic 278.35 High (toxic) Plasticizers
Dibutyl sebacate Sebacic 314.46 Low Lubricants

Biological Activity

Dibutyl malate (DBM) is an ester derived from maleic acid and butanol, commonly used in industrial applications as a plasticizer and solvent. Its biological activity has garnered attention due to its potential effects on human health and the environment. This article explores the biological activities of this compound, focusing on its immunological effects, toxicity, and environmental impact.

  • Chemical Formula: C12H22O5
  • Molecular Weight: 230.31 g/mol
  • CAS Number: 105-76-0
  • Structure: this compound is characterized by two butyl groups attached to a malate moiety.

Immunological Effects

Recent studies have highlighted the immunological effects of this compound, particularly in enhancing contact hypersensitivity (CHS) reactions. In a study conducted on BALB/c mice, this compound was shown to enhance the sensitization response to fluorescein isothiocyanate (FITC), a common hapten used to induce allergic reactions. The findings indicated that:

  • Mice sensitized with FITC in the presence of 2% this compound exhibited significantly increased ear swelling compared to controls.
  • The production of interleukin-4 (IL-4) and interferon-gamma (IFN-γ) was also elevated, suggesting an adjuvant effect similar to that observed with dibutyl phthalate (DBP) .

The study concluded that this compound might enhance the immune response through mechanisms involving dendritic cell trafficking and cytokine production, although further research is needed to clarify these pathways .

Toxicity Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. Key findings include:

  • Aquatic Toxicity: this compound demonstrated dose-dependent inhibition of algal growth, with an EC50 value of approximately 6.2 mg/l . This indicates potential environmental risks associated with its use.
  • Dermal Irritation: In studies involving dermal application on rats, mild irritation was observed, characterized by slight peeling and transient erythema in humans upon skin contact .
  • Sensitization Potential: A maximization test on guinea pigs revealed that 80% showed erythema after exposure to this compound, indicating a strong sensitizing effect .

Bone Healing Study

A notable case study investigated the effects of this compound on bone healing in a rabbit model. The study involved creating segmental defects in the radius of rabbits and treating them with this compound blocks. The results showed:

  • Enhanced healing criteria in rabbits treated with this compound compared to control groups.
  • Histopathological evaluations indicated improved bone regeneration and biomechanical strength in treated groups after 60 days .

Environmental Exposure Assessment

Research has also focused on environmental exposure risks associated with this compound. Investigations into its persistence and bioaccumulation potential suggest that while it is biodegradable, its metabolites may pose risks to aquatic life due to toxicity at certain concentrations .

Q & A

Basic Research Questions

Q. What are the optimal experimental conditions for synthesizing dibutyl malate, and how can its purity be validated?

  • Methodological Answer : Synthesis typically involves esterification of malic acid with butanol using acid catalysts (e.g., sulfuric acid). To optimize yield, employ a Design of Experiments (DoE) approach, varying parameters like temperature (80–120°C), molar ratios (1:2 to 1:4 malic acid:butanol), and reaction time (4–12 hrs). Validate purity via HPLC (High-Performance Liquid Chromatography) with a C18 column and UV detection at 210 nm, coupled with NMR for structural confirmation. Report retention times, peak areas, and spectral assignments in tabular form (e.g., Table 1) .

Q. How can researchers characterize the physicochemical stability of this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to controlled environments (e.g., 25°C/60% RH, 40°C/75% RH) over 6–12 months. Use gas chromatography (GC) to monitor degradation products (e.g., free malic acid, butanol). Include data on pH-dependent hydrolysis rates (e.g., degradation half-life at pH 3 vs. pH 7) in a comparative table (Table 2) .

Advanced Research Questions

Q. What mechanisms underlie this compound’s interactions with lipid bilayers, and how can these be experimentally resolved?

  • Methodological Answer : Employ molecular dynamics (MD) simulations paired with experimental techniques like fluorescence anisotropy or differential scanning calorimetry (DSC). For example, use DSC to measure phase transition temperatures of dipalmitoylphosphatidylcholine (DPPC) bilayers with/without this compound. Tabulate changes in transition enthalpy (ΔH) and cooperativity .

Q. How do enantiomeric differences in this compound affect its biochemical activity (e.g., enzyme inhibition)?

  • Methodological Answer : Separate enantiomers via chiral chromatography (e.g., Chiralpak AD-H column) and test inhibitory effects on malate dehydrogenase (MDH) using kinetic assays. Calculate IC₅₀ values and compare with racemic mixtures. Present data as Lineweaver-Burk plots and inhibition constants (Table 3) .

Q. What statistical approaches are recommended for resolving contradictions in this compound toxicity data across studies?

  • Methodological Answer : Perform a meta-analysis of existing toxicity datasets (e.g., LD₅₀, NOAEL) using random-effects models to account for heterogeneity. Include sensitivity analyses to identify outliers or confounding variables (e.g., solvent choice in in vivo studies). Summarize findings in a forest plot (Figure 1) .

Q. Data Presentation Guidelines

Table 1 : Analytical Methods for this compound Characterization

ParameterMethodDetection LimitReference
PurityHPLC-UV0.1%
Structural Confirmation¹H/¹³C NMR1 ppm
Thermal StabilityDSC0.1 J/g

Table 2 : Stability of this compound Under Accelerated Conditions

Condition (Temperature/RH)Degradation Half-Life (Days)Major Degradation Product
25°C/60% RH180Butanol
40°C/75% RH90Malic Acid

Q. Ethical and Reproducibility Considerations

  • Reproducibility : Document all experimental protocols (e.g., catalyst concentrations, chromatographic conditions) in supplementary materials to enable replication .
  • Ethical Compliance : For studies involving human-derived cells, adhere to Institutional Review Board (IRB) guidelines for informed consent and data anonymization .

Properties

IUPAC Name

dibutyl 2-hydroxybutanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O5/c1-3-5-7-16-11(14)9-10(13)12(15)17-8-6-4-2/h10,13H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDSCSYLDRHAHOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)CC(C(=O)OCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20862703
Record name (+/-)-Dibutyl malate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20862703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6280-99-5, 1587-18-4, 2385-79-7
Record name 1,4-Dibutyl 2-hydroxybutanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6280-99-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanedioic acid, 2-hydroxy-, 1,4-dibutyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006280995
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Malic acid, dibutyl ester
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=261107
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ENT-337
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6194
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Butanedioic acid, 2-hydroxy-, 1,4-dibutyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (+/-)-Dibutyl malate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20862703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dibutyl (±)-malate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.896
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Dibutyl malate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031696
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

A 100 mL three-neck flask, equipped with a magnetic stir bar, a Claisen adapter with a thermocouple and a nitrogen inlet, and a short path condenser, was charged with 4.45 grams of dimethyl malate, 40 mL 1-butanol, and 0.51 gram of p-toluenesulfonic acid. The reaction was stirred at 115° C. for 3.7 hours with a nitrogen sweep. The reaction mixture was taken up in ethyl acetate, extracted with dilute aqueous sodium bicarbonate, washed three times with water, dried over magnesium sulfate, and filtered. Solvent was removed by rotary evaporation to yield 6.8 grams of a straw-colored liquid.
Quantity
4.45 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
0.51 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Dibutyl malate
Reactant of Route 2
Reactant of Route 2
Dibutyl malate
Reactant of Route 3
Reactant of Route 3
Dibutyl malate
Reactant of Route 4
Reactant of Route 4
Dibutyl malate
Reactant of Route 5
Reactant of Route 5
Dibutyl malate
Reactant of Route 6
Reactant of Route 6
Dibutyl malate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.